molecular formula C21H31NO3 B1201196 Cycloneosamandaridine CAS No. 63653-28-1

Cycloneosamandaridine

Cat. No.: B1201196
CAS No.: 63653-28-1
M. Wt: 345.5 g/mol
InChI Key: KFGZZMBROBJWRH-KTNYHBKCSA-N
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Description

Cycloneosamandaridine is a C₂₁H₃₁NO₃ alkaloid isolated from the skin of the fire salamander (Salamandra maculosa maculosa). Initial structural proposals for this compound were revised due to discrepancies between synthetic and natural samples. Originally assigned an unusual A/B ring junction (structure 16), further studies favored a more conventional structure (17) .

Key physical properties include a melting point of 281–283°C (natural) and a hydrochloride derivative decomposing at 250°C .

Properties

CAS No.

63653-28-1

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

(1R,2S,4S,8R,9S,12S,13R,19R,20R)-20-hydroxy-9,13-dimethyl-5-oxa-16-azahexacyclo[10.9.0.02,9.04,8.013,19.016,20]henicosan-6-one

InChI

InChI=1S/C21H31NO3/c1-19-5-3-13-12(14(19)9-16-15(19)10-18(23)25-16)11-21(24)17-4-7-22(21)8-6-20(13,17)2/h12-17,24H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,19+,20-,21-/m1/s1

InChI Key

KFGZZMBROBJWRH-KTNYHBKCSA-N

SMILES

CC12CCN3CCC1C3(CC4C2CCC5(C4CC6C5CC(=O)O6)C)O

Isomeric SMILES

C[C@]12CCN3CC[C@H]1[C@@]3(C[C@@H]4[C@@H]2CC[C@]5([C@H]4C[C@H]6[C@@H]5CC(=O)O6)C)O

Canonical SMILES

CC12CCN3CCC1C3(CC4C2CCC5(C4CC6C5CC(=O)O6)C)O

Other CAS No.

63653-59-8

Synonyms

CCNSMDRD
cycloneosamandaridine

Origin of Product

United States

Comparison with Similar Compounds

Cycloneosamandione

Cycloneosamandione, a related alkaloid, shares a biosynthetic origin with cycloneosamandaridine. Initially proposed to have structure (16), its revised structure (17) was confirmed via total synthesis. The synthesis involved a Beckmann rearrangement of oxime (18) to yield elactam (19), followed by four additional steps to produce cycloneosamandione .

Key Differences :

  • Structural Certainty : Cycloneosamandione’s structure is confirmed, whereas this compound’s remains ambiguous .
  • Synthesis Pathway : Cycloneosamandione’s synthesis relies on oxime rearrangement, while attempts to derive this compound from elactam (19) failed to replicate natural samples .

Isocynometrine

Isocynometrine ([79659-62-4]) is another C₂₁H₃₁NO₃ alkaloid with a confirmed structure. Synthetic samples exhibit a melting point of 270–272°C, distinct from this compound’s natural form .

Key Differences :

  • Structural Clarity: Isocynometrine’s structure is resolved, contrasting with this compound’s uncertainty.
  • Thermal Stability: The synthetic Isocynometrine melts at lower temperatures than natural this compound, suggesting divergent molecular packing or functional groups .

Data Table: Comparative Analysis

Compound Molecular Formula Structural Status Melting Point (°C) Source Synthesis Success
This compound C₂₁H₃₁NO₃ Uncertain 281–283 (natural) Salamandra maculosa Unsuccessful
Cycloneosamandione Not provided Confirmed (17) Not reported Synthetic Successful
Isocynometrine C₂₁H₃₁NO₃ Confirmed 270–272 (synthetic) Not specified Successful

Analytical Framework for Similarity Assessment

Drawing from EPA guidelines for chemical mixture comparisons , the following criteria apply:

Structural and Functional Similarities

  • Common Components : this compound and cycloneosamandione share biosynthetic precursors but diverge in final structure due to unresolved stereochemistry .
  • Toxicological Data: Insufficient data exists for this compound, but its structural ambiguity complicates toxicity predictions compared to Isocynometrine .

Research Implications and Gaps

The unresolved structure of this compound underscores the need for advanced spectroscopic techniques (e.g., cryo-EM or X-ray crystallography) to elucidate its configuration. Comparative studies with Isocynometrine and cycloneosamandione could clarify structure-activity relationships in salamander alkaloids .

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